1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
Brand Name:
Vulcanchem
CAS No.:
1346599-36-7
VCID:
VC0125925
InChI:
InChI=1S/C11H11N5/c1-6-5-13-7-3-9-10(4-8(7)14-6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)/i2D3
SMILES:
CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N
Molecular Formula:
C11H11N5
Molecular Weight:
216.26 g/mol
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
CAS No.: 1346599-36-7
Cat. No.: VC0125925
Molecular Formula: C11H11N5
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346599-36-7 |
|---|---|
| Molecular Formula | C11H11N5 |
| Molecular Weight | 216.26 g/mol |
| IUPAC Name | 6-methyl-3-(trideuteriomethyl)imidazo[4,5-g]quinoxalin-2-amine |
| Standard InChI | InChI=1S/C11H11N5/c1-6-5-13-7-3-9-10(4-8(7)14-6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)/i2D3 |
| Standard InChI Key | VDYWCSWBQPTHDB-BMSJAHLVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1C2=C(C=C3C(=C2)N=C(C=N3)C)N=C1N |
| SMILES | CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N |
| Canonical SMILES | CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator